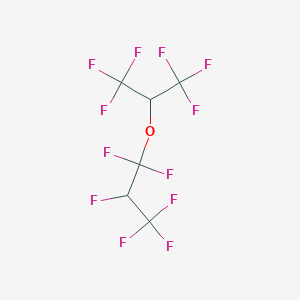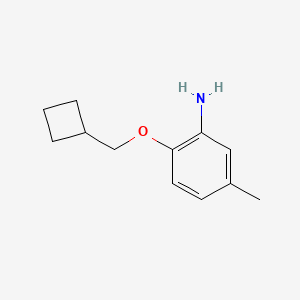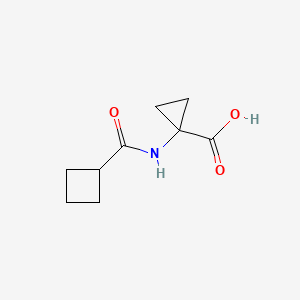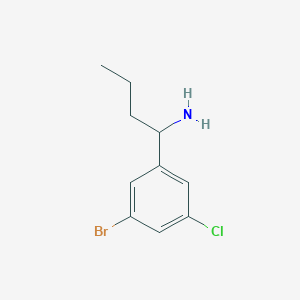
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various industrial and medical applications. This compound, in particular, is characterized by its ability to form strong ionic bonds, making it useful in a variety of chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride typically involves the reaction of N,N-dimethyl-2-propen-1-amine with a fluorinating agent. One common method is to react N,N-dimethyl-2-propen-1-amine with hydrogen fluoride under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the raw materials, the controlled addition of the fluorinating agent, and the subsequent purification of the final product to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoride ion can be replaced by other halides or nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Polymerization Reactions: The presence of the propenyl group allows for polymerization reactions, forming homopolymers or copolymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides like chloride or bromide, and nucleophiles such as hydroxide or amines.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are often used.
Polymerization Reactions: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under controlled temperature conditions.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium compounds.
Oxidation Reactions: Products include oxidized derivatives of the original compound.
Polymerization Reactions: Products include homopolymers and copolymers with varying properties depending on the monomers used.
Applications De Recherche Scientifique
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of cell membranes and ion channels due to its ionic properties.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Used in the production of polymers, coatings, and adhesives due to its ability to form strong ionic bonds.
Mécanisme D'action
The mechanism of action of 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride involves its ability to interact with negatively charged surfaces, such as bacterial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its ability to form strong ionic bonds makes it useful in various chemical processes, including polymerization and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, chloride
- 2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, bromide
- N,N-Dimethyl-N-2-propenyl-2-propen-1-aminium chloride
Uniqueness
2-Propen-1-aminium, N,N-dimethyl-N-2-propenyl-, fluoride is unique due to the presence of the fluoride ion, which imparts distinct chemical properties compared to its chloride and bromide counterparts. The fluoride ion is smaller and more electronegative, leading to stronger ionic interactions and different reactivity patterns. This makes the fluoride compound particularly useful in applications requiring strong ionic bonds and specific reactivity.
Propriétés
Numéro CAS |
65567-07-9 |
|---|---|
Formule moléculaire |
C8H16FN |
Poids moléculaire |
145.22 g/mol |
Nom IUPAC |
dimethyl-bis(prop-2-enyl)azanium;fluoride |
InChI |
InChI=1S/C8H16N.FH/c1-5-7-9(3,4)8-6-2;/h5-6H,1-2,7-8H2,3-4H3;1H/q+1;/p-1 |
Clé InChI |
SKOQXEHJFVOJOM-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CC=C)CC=C.[F-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



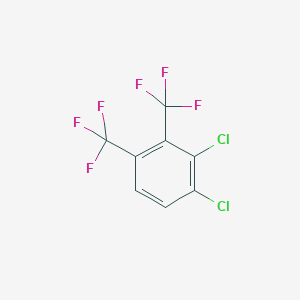

![4-[4-(Cyclopropylmethoxy)phenyl]butan-2-amine](/img/structure/B12081222.png)
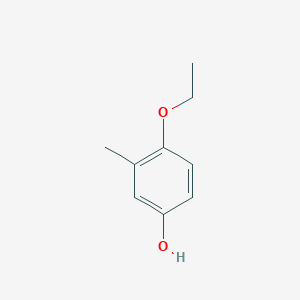
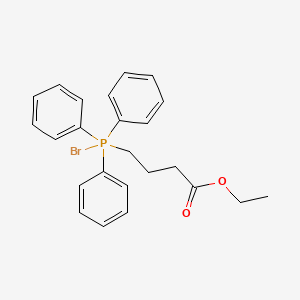
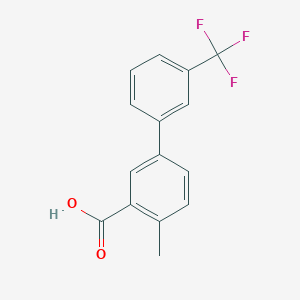
amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B12081239.png)

